molecular formula C30H44O5 B12597012 15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- CAS No. 651321-36-7

15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)-

Cat. No.: B12597012
CAS No.: 651321-36-7
M. Wt: 484.7 g/mol
InChI Key: BJFQFEVJHOJYME-MIPYOGIXSA-N
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Description

15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- is a chemical compound with the molecular formula C30H44O5 and a molecular weight of 484.676 . This compound is characterized by its unique structure, which includes a hexadecene backbone with multiple hydroxyl groups and phenylmethoxy substituents.

Preparation Methods

The synthesis of 15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the hexadecene backbone, followed by the introduction of hydroxyl groups and phenylmethoxy substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Chemical Reactions Analysis

15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or alkanes.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylmethoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- include other hexadecene derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific reactivity and applications. The uniqueness of 15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- lies in its specific combination of hydroxyl and phenylmethoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

651321-36-7

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

IUPAC Name

(2R,3R,4R,5S)-3,4-bis(phenylmethoxy)hexadec-15-ene-1,2,5-triol

InChI

InChI=1S/C30H44O5/c1-2-3-4-5-6-7-8-9-16-21-27(32)29(34-23-25-17-12-10-13-18-25)30(28(33)22-31)35-24-26-19-14-11-15-20-26/h2,10-15,17-20,27-33H,1,3-9,16,21-24H2/t27-,28+,29+,30+/m0/s1

InChI Key

BJFQFEVJHOJYME-MIPYOGIXSA-N

Isomeric SMILES

C=CCCCCCCCCC[C@@H]([C@H]([C@@H]([C@@H](CO)O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O

Canonical SMILES

C=CCCCCCCCCCC(C(C(C(CO)O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

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